Cas no 1211596-03-0 (2-(1-Ethynylcyclopentyl)pyridine)

2-(1-Ethynylcyclopentyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-Ethynylcyclopentyl)pyridine
- AKOS006323468
- MFCD11520311
- DB-002269
- 1211596-03-0
- DTXSID70700767
-
- MDL: MFCD11520311
- Inchi: InChI=1S/C12H13N/c1-2-12(8-4-5-9-12)11-7-3-6-10-13-11/h1,3,6-7,10H,4-5,8-9H2
- InChI Key: NUIQCQYQHLRQGQ-UHFFFAOYSA-N
- SMILES: C#CC1(CCCC1)C2=CC=CC=N2
Computed Properties
- Exact Mass: 171.105
- Monoisotopic Mass: 171.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9A^2
- XLogP3: 2.8
Experimental Properties
- Density: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 262.8±19.0 ºC (760 Torr),
- Flash Point: 104.7±14.1 ºC,
- Solubility: Slightly soluble (11 g/l) (25 º C),
2-(1-Ethynylcyclopentyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173774-1g |
2-(1-ethynylcyclopentyl)pyridine |
1211596-03-0 | 95%+ | 1g |
$729 | 2023-11-22 | |
Chemenu | CM173774-1g |
2-(1-ethynylcyclopentyl)pyridine |
1211596-03-0 | 95% | 1g |
$729 | 2021-08-05 | |
Ambeed | A644851-1g |
2-(1-Ethynylcyclopentyl)pyridine |
1211596-03-0 | 95+% | 1g |
$615.0 | 2024-04-25 | |
eNovation Chemicals LLC | Y0998493-5g |
2-(1-ethynyl-cyclopentyl)-pyridine |
1211596-03-0 | 95% | 5g |
$2000 | 2025-02-27 | |
eNovation Chemicals LLC | Y0998493-5g |
2-(1-Ethynyl-cyclopentyl)-pyridine |
1211596-03-0 | 95% | 5g |
$2000 | 2024-08-02 | |
Alichem | A029185685-1g |
2-(1-Ethynylcyclopentyl)pyridine |
1211596-03-0 | 95% | 1g |
$690.80 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760719-1g |
2-(1-Ethynylcyclopentyl)pyridine |
1211596-03-0 | 98% | 1g |
¥6457.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y0998493-5g |
2-(1-ethynyl-cyclopentyl)-pyridine |
1211596-03-0 | 95% | 5g |
$2000 | 2025-02-19 |
2-(1-Ethynylcyclopentyl)pyridine Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on 2-(1-Ethynylcyclopentyl)pyridine
Professional Introduction to 2-(1-Ethynylcyclopentyl)pyridine (CAS No. 1211596-03-0)
2-(1-Ethynylcyclopentyl)pyridine, a compound with the chemical identifier CAS No. 1211596-03-0, is a molecule of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a pyridine ring linked to a cyclopentyl group substituted with an ethynyl moiety, has garnered attention due to its unique structural properties and potential applications in drug discovery and development.
The structural motif of 2-(1-Ethynylcyclopentyl)pyridine consists of a heterocyclic pyridine core, which is well-documented for its role in various pharmacophores. Pyridine derivatives are widely recognized for their biological activity, often serving as key structural elements in therapeutic agents targeting a range of diseases. The cyclopentyl group appended to the pyridine ring introduces rigidity and spatial constraints, which can influence the compound's interaction with biological targets. Additionally, the presence of an ethynyl group provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties.
In recent years, there has been growing interest in the development of small molecules that modulate neurotransmitter systems. The pyridine-cyclopentyl-ethynyl structure of 2-(1-Ethynylcyclopentyl)pyridine suggests potential activity in this domain. For instance, compounds with similar scaffolds have been explored for their effects on serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative disorders. The ethynyl group can be further modified to introduce polar or hydrophobic substituents, fine-tuning the compound's pharmacokinetic and pharmacodynamic profiles.
One of the most compelling aspects of 2-(1-Ethynylcyclopentyl)pyridine is its versatility in medicinal chemistry. The ethynyl functionality allows for diverse chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely used to construct biaryl structures. These reactions enable the integration of additional pharmacophoric elements, leading to novel derivatives with enhanced biological activity. Furthermore, the cyclopentyl ring can be modified through various synthetic strategies to explore different stereochemical configurations, potentially uncovering new pharmacological mechanisms.
Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the interactions between small molecules and biological targets. By employing techniques such as molecular dynamics simulations and docking studies, researchers can predict how 2-(1-Ethynylcyclopentyl)pyridine might bind to specific proteins or enzymes. These studies have provided valuable insights into the compound's potential as a lead molecule for drug development. For example, computational analyses have suggested that this compound may interact with binding pockets on serotonin receptors, offering a rational basis for further experimental investigation.
The synthesis of 2-(1-Ethynylcyclopentyl)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the cyclopentane ring via cyclization reactions and the introduction of the ethynyl group through palladium-catalyzed coupling reactions. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision. Techniques such as flow chemistry and automated synthesis have further streamlined the process, enabling rapid exploration of chemical space.
In conclusion, 2-(1-Ethynylcyclopentyl)pyridine represents a promising scaffold for pharmaceutical research due to its unique structural features and potential biological activity. Its combination of a pyridine core, cyclopentyl substituent, and ethynyl group provides numerous opportunities for further chemical modification and biological evaluation. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic agents.
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